molecular formula C13H19FN4O B2553201 N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2415456-61-8

N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2553201
CAS No.: 2415456-61-8
M. Wt: 266.32
InChI Key: ONGZQMNQSCXQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a piperidine-4-carboxamide moiety. The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making such compounds valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-diaminopyrimidine and a fluorinated aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the pyrimidine ring using a fluorinating reagent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Moiety: The piperidine-4-carboxamide moiety is attached to the pyrimidine ring through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents on the pyrimidine ring are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.

Scientific Research Applications

N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and biological activity.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide
  • N-(5-Fluoro-6-ethylpyrimidin-4-yl)piperidine-4-carboxamide
  • N-(5-Fluoro-6-isopropylpyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

N-(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the propan-2-yl group at the 6-position of the pyrimidine ring, which may confer distinct steric and electronic properties. This uniqueness can result in different biological activities and interactions compared to other similar compounds.

Properties

IUPAC Name

N-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O/c1-8(2)11-10(14)12(17-7-16-11)18-13(19)9-3-5-15-6-4-9/h7-9,15H,3-6H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGZQMNQSCXQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)NC(=O)C2CCNCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.